molecular formula C10H14IN3O2 B13504716 tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate

tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate

Cat. No.: B13504716
M. Wt: 335.14 g/mol
InChI Key: YYMPDXCTAFGCSY-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H14IN3O2

Molecular Weight

335.14 g/mol

IUPAC Name

tert-butyl 7-iodo-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate

InChI

InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)13-4-5-14-8(13)7(11)6-12-14/h6H,4-5H2,1-3H3

InChI Key

YYMPDXCTAFGCSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=C(C=N2)I

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate

General Synthetic Strategy

The synthesis generally follows a multi-step approach:

  • Construction of the pyrazolo[1,5-a]imidazole core via cyclization reactions involving hydrazine derivatives and appropriate diketones or enones.
  • Selective iodination at the 7-position of the fused heterocycle.
  • Introduction of the tert-butyl carboxylate protecting group at the nitrogen atom (N-1).

This approach is supported by literature on related pyrazoloimidazole derivatives and iodinated pyrazolo compounds, where regioselective cyclizations and halogenations are key steps.

Stepwise Preparation Details

Formation of Pyrazolo[1,5-a]imidazole Core
  • Starting materials typically include hydrazine or substituted hydrazines reacting with α,β-unsaturated carbonyl compounds such as trichloromethyl enones or 1,3-diketones.
  • A regioselective cyclization occurs to form the pyrazolo[1,5-a]imidazole ring system.
  • The regioselectivity can be controlled by the nature of the hydrazine (free hydrazine vs. hydrazine hydrochloride salts), as demonstrated in pyrazole synthesis literature.

Example procedure (adapted from related pyrazole syntheses):

Reagents Conditions Outcome
Free hydrazine + trichloromethyl enone Reflux in ethanol, 4–16 hours 1,5-regioisomer pyrazole formed
Arylhydrazine hydrochloride + enone Reflux in ethanol, 4–6 hours 1,3-regioisomer pyrazole formed

The pyrazoloimidazole core is isolated after purification, typically by column chromatography.

Selective Iodination at the 7-Position
  • Iodination is achieved by electrophilic substitution using iodine or iodine reagents (e.g., I2) on the pyrazoloimidazole core.
  • The reaction is usually performed in dichloromethane at room temperature for 1–2 hours.
  • This step selectively introduces iodine at the 7-position due to electronic and steric factors inherent to the fused ring system.

Example iodination conditions:

Reagents Solvent Temperature Time Yield (%)
Pyrazoloimidazole derivative + I2 Dichloromethane 25 °C 2 h 85–93
Introduction of tert-Butyl Carboxylate Group
  • The tert-butyl carboxylate group is introduced by carbamate formation on the nitrogen at position 1.
  • This is typically done by reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
  • The reaction is carried out under mild conditions to avoid decomposition of the iodinated heterocycle.

Typical conditions:

Reagents Solvent Temperature Time Notes
Pyrazoloimidazole + Boc-Cl + Base Dichloromethane or THF 0–25 °C 1–4 h Protects N-1 as tert-butyl carbamate

Summary Table of Preparation Steps

Step Reagents/Conditions Product/Outcome Yield (%)
Pyrazoloimidazole core synthesis Hydrazine + trichloromethyl enones, reflux ethanol Pyrazolo[1,5-a]imidazole scaffold 70–90
Iodination Iodine (I2), DCM, 25 °C, 2 h 7-Iodo-pyrazoloimidazole derivative 85–93
tert-Butyl carboxylate protection Boc-Cl, base, DCM or THF, 0–25 °C, 1–4 h This compound 80–90 (typical)

Research Discoveries and Analytical Data

  • NMR spectroscopy confirms regioselectivity and substitution pattern. For example, ^1H NMR chemical shifts and coupling constants are diagnostic of the pyrazoloimidazole ring and iodination site.
  • Single-crystal X-ray diffraction (SCXR) analyses have been used to unambiguously confirm the structure of iodinated pyrazoloimidazole derivatives.
  • The iodinated compound serves as a versatile intermediate for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki), expanding its utility in medicinal chemistry.

Perspectives from Varied Sources

  • The compound is commercially available from chemical suppliers such as American Elements and VulcanChem, indicating its relevance in pharmaceutical research.
  • Safety data highlight the need for careful handling due to toxicity and irritant properties associated with iodinated heterocycles.
  • Recent literature emphasizes the importance of regioselective synthesis and mild reaction conditions to preserve sensitive functionalities like the tert-butyl carbamate and iodine substituent.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.

    Coupling Reactions: The iodine atom can also participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds with aryl or alkynyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling with phenylboronic acid can yield phenyl-substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules:

Biology:

    Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-a]imidazole core can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The tert-butyl ester group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate
  • Molecular Formula : C₉H₁₂IN₃O₂ (derived from )
  • CAS Number : 1909324-91-9
  • Molecular Weight : 235.03 g/mol
  • Structure : A bicyclic pyrazoloimidazole core substituted with iodine at position 7 and a tert-butyl carboxylate group at position 1 (Fig. 1).

Key Properties :

  • Role : The tert-butyl group acts as a protective moiety for the imidazole nitrogen, enhancing stability during synthetic processes .
  • Applications : Utilized as a building block in medicinal chemistry for drug discovery, particularly in kinase inhibitors or CNS-targeted molecules .

Comparison with Structural Analogues

Structural and Functional Differences

Table 1 summarizes critical differences between the target compound and its analogues.

Compound Substituent (Position) Molecular Formula Molecular Weight Key Properties CAS/Ref
This compound I (C7), tert-butyl (N1) C₉H₁₂IN₃O₂ 235.03 Bulky tert-butyl enhances solubility; iodine enables cross-coupling reactions 1909324-91-9
7-Bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide Br (C7), HBr salt C₅H₇Br₂N₃ 268.94 Bromine facilitates Suzuki couplings; hydrobromide salt improves crystallinity 1776066-28-4
Ethyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate COOEt (C7) C₈H₁₁N₃O₂ 181.19 Ethyl ester serves as a precursor for carboxylic acid derivatives 1378779-72-6
{1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-yl}methanol CH₂OH (C7) C₆H₉N₃O 139.16 Hydroxymethyl group enables further functionalization (e.g., phosphorylation) 1780924-51-7
2,2,2-Trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one CF₃CO (N1), I (C7) C₇H₅F₃IN₃O 315.03 Trifluoroacetyl group increases electrophilicity, enhancing reactivity Not provided

Research Findings and Trends

  • Synthetic Routes : Coupling reactions using HATU () and deprotection strategies () are standard for modifying the pyrazoloimidazole core .
  • Safety Profiles : Brominated analogues require careful handling due to hydrobromide salt corrosivity, whereas iodinated compounds may pose iodine-specific toxicity risks .
  • Computational Insights : Collision cross-section (CCS) data for the target compound () aids in mass spectrometry-based structural characterization .

Biological Activity

tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antiviral, and other pharmacological effects based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C₁₀H₁₂N₃O₂I
  • Molecular Weight: 303.12 g/mol
  • CAS Number: 230301-11-8

Biological Activity Overview

Research has indicated that compounds within the pyrazolo[1,5-a]imidazole class exhibit various biological activities. The specific activities of this compound are summarized below:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance:

CompoundCell LineIC₅₀ (μM)Mechanism of Action
tert-butyl 7-iodo-pyrazoloHuh7 (liver cancer)2.9Induces apoptosis
tert-butyl 7-iodo-pyrazoloMCF-7 (breast cancer)3.5Inhibits tubulin polymerization
tert-butyl 7-iodo-pyrazoloHCT116 (colon cancer)4.0Cell cycle arrest at G2/M

The compound demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and inhibition of tubulin polymerization .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence of antiviral activity associated with pyrazole derivatives. For example:

CompoundVirus TypeEC₅₀ (μg/mL)Observations
tert-butyl 7-iodo-pyrazoloHIV-13.98High therapeutic index
tert-butyl 7-iodo-pyrazoloHSV-150.1% plaque reduction at 0.5 mg/mLSignificant efficacy observed

These findings suggest that tert-butyl 7-iodo-pyrazolo may act as a promising candidate for antiviral drug development .

Case Studies

Several case studies have investigated the biological effects of pyrazole derivatives:

  • Study on Anticancer Activity:
    • A synthesized series of pyrazole derivatives were tested against multiple cancer cell lines.
    • The study revealed that compounds similar to tert-butyl 7-iodo exhibited potent antiproliferative effects comparable to established chemotherapeutics like sorafenib .
  • Antiviral Efficacy Study:
    • A recent investigation into the antiviral properties of pyrazole compounds found that certain derivatives significantly inhibited viral replication in vitro.
    • The study indicated that structural modifications could enhance antiviral potency .

Mechanistic Insights

The mechanisms underlying the biological activities of tert-butyl 7-iodo-pyrazolo[1,5-a]imidazole include:

  • Inhibition of Tubulin Polymerization: This mechanism is critical for disrupting cancer cell mitosis.
  • Induction of Apoptosis: The compound triggers programmed cell death pathways in cancer cells.
  • Antiviral Mechanisms: Potential interference with viral replication processes has been suggested but requires further elucidation.

Q & A

Q. Table 1. Synthetic Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
CyclizationDCC, DMF, 80°C65–75
IodinationNIS, AcOH, RT80–85
tert-Butyl AdditionBoc2_2O, DMAP, CH2_2Cl2_290

Q. Table 2. Spectroscopic Characterization

TechniqueKey SignalsReference
1^1H NMR (400 MHz)δ 1.45 (s, 9H, tert-butyl)
HRMS (ESI+)m/z 349.985 [M+H]+^+
IR (KBr)1720 cm1^{-1} (C=O stretch)

Critical Research Gaps

  • Unresolved : Role of the iodine atom in enhancing blood-brain barrier penetration for CNS-targeted therapies.
  • Future directions : Develop enantioselective syntheses for chiral derivatives and evaluate their pharmacokinetic profiles .

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